methyl 3-[(diethoxyphosphoryl)methyl]benzoate
Overview
Description
methyl 3-[(diethoxyphosphoryl)methyl]benzoate is an organic compound with the molecular formula C12H17O5P. This compound is characterized by the presence of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
methyl 3-[(diethoxyphosphoryl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological molecules .
Mode of Action
It’s known that the compound can undergo various chemical transformations, suggesting that it might interact with its targets through a series of chemical reactions .
Biochemical Pathways
Organophosphonates and -phosphates, which are structurally similar to this compound, have been reported to have a wide range of applications in medicine, agriculture, and industrial chemistry .
Pharmacokinetics
Similar compounds are known to have variable bioavailability depending on their chemical structure .
Result of Action
Similar compounds have been known to exhibit a variety of effects, including acting as synthetic intermediates and building blocks, and being used in sensing, protein manipulation, therapeutics, biological labeling, and separation .
Action Environment
Similar compounds have been known to exhibit different behaviors depending on the environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(diethoxyphosphoryl)methyl]benzoate typically involves the reaction of benzoic acid methyl ester with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(diethoxyphosphoryl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxy-phosphorylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Comparison with Similar Compounds
Similar Compounds
Diethyl (tosyloxy)methylphosphonate: Similar in structure but contains a tosyloxy group instead of a benzoic acid methyl ester group.
Diethyl (hydroxymethyl)phosphonate: Lacks the benzoic acid methyl ester group and has a hydroxymethyl group instead.
Uniqueness
methyl 3-[(diethoxyphosphoryl)methyl]benzoate is unique due to its combination of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. This combination imparts unique chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl 3-(diethoxyphosphorylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOFGBVULDGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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